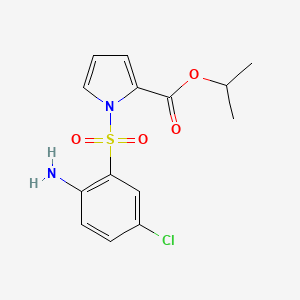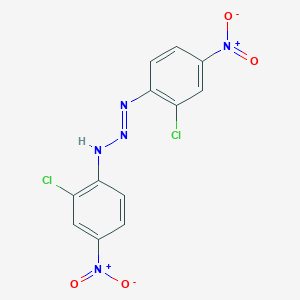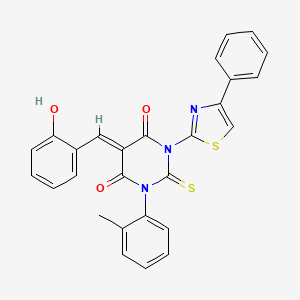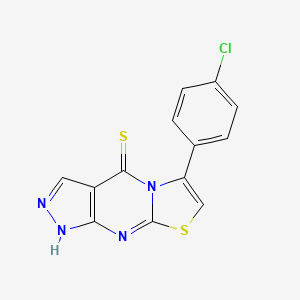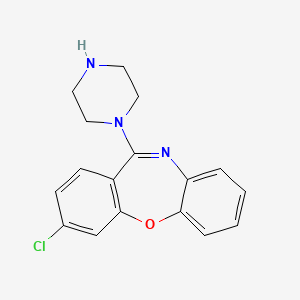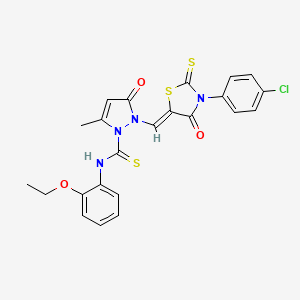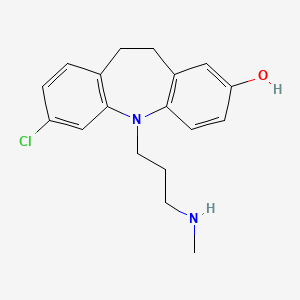
p-Benzoquinone, 2,5-bis((5-(diethylamino)pentyl)amino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Benzoquinona, 2,5-bis((5-(dietilamino)pentil)amino)-: es un compuesto orgánico sintético que pertenece a la clase de las quinonas. Las quinonas se caracterizan por una estructura cíclica de diona totalmente conjugada.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de p-Benzoquinona, 2,5-bis((5-(dietilamino)pentil)amino)- normalmente implica la reacción de p-benzoquinona con dietilaminopentilamina. La reacción se lleva a cabo en condiciones controladas para asegurar la formación del producto deseado. Las estructuras de los compuestos sintetizados se confirman mediante técnicas como la espectroscopia infrarroja, la espectroscopia de resonancia magnética nuclear y la espectrometría de masas .
Métodos de Producción Industrial: Si bien los métodos específicos de producción industrial para este compuesto no están ampliamente documentados, el enfoque general implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. El proceso puede incluir pasos como la purificación y la cristalización para obtener el producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones: p-Benzoquinona, 2,5-bis((5-(dietilamino)pentil)amino)- experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Estas reacciones están influenciadas por la presencia de la estructura de quinona y los grupos dietilamino.
Reactivos y Condiciones Comunes:
Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se emplean típicamente.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir con reactivos como los haluros de alquilo en condiciones básicas.
Productos Mayores Formados: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados de quinona, mientras que la reducción puede producir derivados de hidroquinona.
Aplicaciones Científicas De Investigación
Química: En química, p-Benzoquinona, 2,5-bis((5-(dietilamino)pentil)amino)- se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite diversas modificaciones, lo que la convierte en una herramienta valiosa en la química orgánica sintética .
Biología y Medicina: Este compuesto ha mostrado potencial en aplicaciones biológicas, particularmente en el desarrollo de agentes anticancerígenos. Los estudios han demostrado su citotoxicidad contra varias líneas celulares cancerosas, lo que indica su potencial como agente terapéutico .
Industria: En el sector industrial, p-Benzoquinona, 2,5-bis((5-(dietilamino)pentil)amino)- se explora por su uso en la producción de polímeros y otros materiales avanzados. Su capacidad de experimentar múltiples reacciones redox la hace adecuada para aplicaciones en dispositivos de almacenamiento de energía como las baterías recargables .
Mecanismo De Acción
El mecanismo de acción de p-Benzoquinona, 2,5-bis((5-(dietilamino)pentil)amino)- implica su interacción con componentes celulares, lo que lleva a estrés oxidativo y muerte celular. El compuesto se dirige a vías moleculares específicas, interrumpiendo las funciones celulares e induciendo la apoptosis en las células cancerosas . La presencia de grupos dietilamino mejora su capacidad para penetrar las membranas celulares y ejercer sus efectos.
Comparación Con Compuestos Similares
Compuestos Similares:
2,5-Bis(alquilamino)-1,4-benzoquinonas: Estos compuestos comparten una estructura de quinona similar pero difieren en los grupos alquilamino unidos.
Derivados de 2,2'-Bis-p-benzoquinona: Estos derivados se utilizan en aplicaciones similares, particularmente en dispositivos de almacenamiento de energía.
Singularidad: p-Benzoquinona, 2,5-bis((5-(dietilamino)pentil)amino)- se destaca por sus grupos dietilamino específicos, que mejoran su actividad biológica y la convierten en un candidato prometedor para aplicaciones medicinales.
Propiedades
Número CAS |
102808-97-9 |
|---|---|
Fórmula molecular |
C24H44N4O2 |
Peso molecular |
420.6 g/mol |
Nombre IUPAC |
2,5-bis[5-(diethylamino)pentylamino]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C24H44N4O2/c1-5-27(6-2)17-13-9-11-15-25-21-19-24(30)22(20-23(21)29)26-16-12-10-14-18-28(7-3)8-4/h19-20,25-26H,5-18H2,1-4H3 |
Clave InChI |
MCMARFMAYMRJEF-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCCCCNC1=CC(=O)C(=CC1=O)NCCCCCN(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2R)-3-hydroxy-2-[[(5S,6S)-1,5,6,9,14-pentahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid](/img/structure/B12741491.png)

